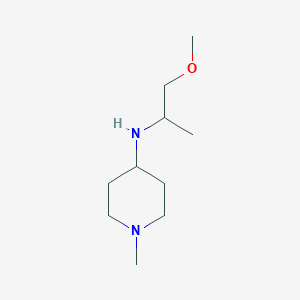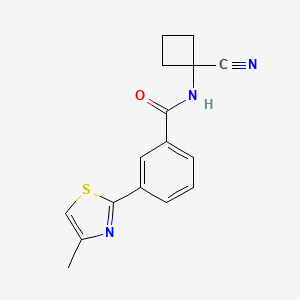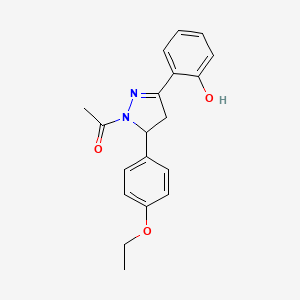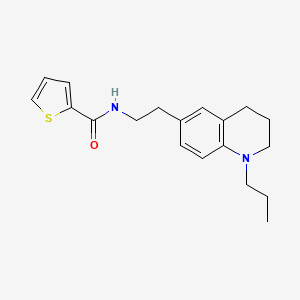
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is a chemical compound that is commonly referred to as Methylphenidate. Methylphenidate is a central nervous system stimulant that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate is similar to that of amphetamines, which are also central nervous system stimulants. However, Methylphenidate has a lower potential for abuse and addiction compared to amphetamines.
作用機序
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. Methylphenidate blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in an increase in focus, attention, and alertness.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of various hormones in the body, including cortisol, growth hormone, and prolactin.
実験室実験の利点と制限
Methylphenidate has several advantages for lab experiments. It is a well-studied drug that has been used in numerous studies. It is also relatively safe and has a low potential for abuse and addiction. However, Methylphenidate also has some limitations for lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. The effects of Methylphenidate can also vary depending on the individual and their medical history.
将来の方向性
There are several future directions for the study of Methylphenidate. One area of research is the development of new drugs that are more effective and have fewer side effects than Methylphenidate. Another area of research is the study of the long-term effects of Methylphenidate on brain function and behavior. Additionally, researchers are studying the use of Methylphenidate in the treatment of other psychiatric disorders, such as depression and anxiety.
Conclusion:
Methylphenidate is a widely used central nervous system stimulant that is used in the treatment of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy. It has several biochemical and physiological effects on the body and is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. While Methylphenidate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methylphenidate, including the development of new drugs and the study of its long-term effects on brain function and behavior.
合成法
Methylphenidate is synthesized from the reaction of piperidine with methylamine and then treated with chloroacetic acid to form the corresponding carboxylic acid. The carboxylic acid is then reduced with sodium borohydride to form the alcohol, which is then esterified with 2-methoxypropene to form Methylphenidate.
科学的研究の応用
Methylphenidate is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. It is also used to study the effects of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy on brain function and behavior. Methylphenidate is also used in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQWFMHKZORAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)




![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)

![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)

![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

